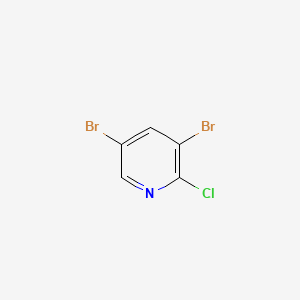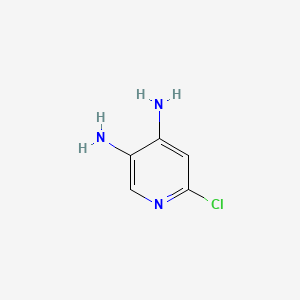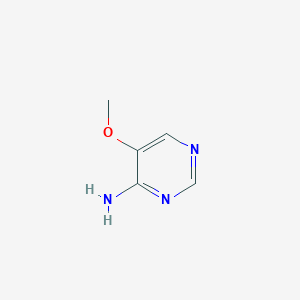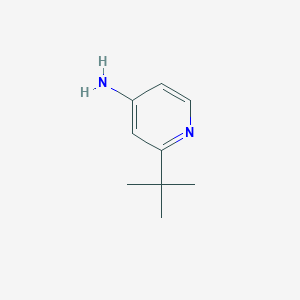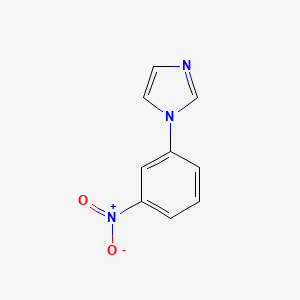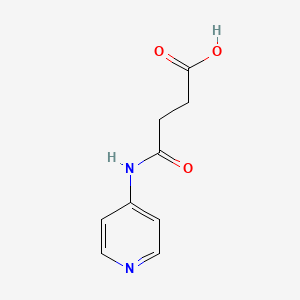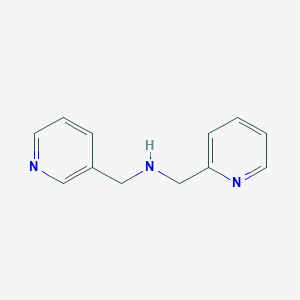
3-异丙氧基苯甲醛
概述
描述
3-Isopropoxybenzaldehyde is a chemical compound that is a derivative of benzaldehyde with an isopropoxy group attached to the aromatic ring. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and ligands for catalysis. The presence of the aldehyde functional group makes it a versatile starting material for numerous chemical reactions.
Synthesis Analysis
The synthesis of derivatives related to 3-isopropoxybenzaldehyde can be achieved through various methods. A novel one-pot synthesis of 2-substituted 3-alkoxyisoindolin-1-imine derivatives has been developed using 2-cyanobenzaldehyde, amine, and alcohol, which could be adapted for the synthesis of 3-isopropoxybenzaldehyde-related compounds . Additionally, the synthesis of 2-isopropoxy-5-nitrobenzaldehyde, a closely related compound, has been performed using continuous flow chemistry, indicating the potential for efficient and reproducible methods for synthesizing substituted benzaldehydes .
Molecular Structure Analysis
The molecular structure of 3-isopropoxybenzaldehyde would consist of a benzene ring with an aldehyde group and an isopropoxy group attached. The electronic and steric effects of these substituents influence the reactivity of the compound. Studies on similar molecules, such as 3-methoxy-2-hydroxybenzaldehyde derivatives, have been characterized by spectroscopy and crystal structure investigations, providing insights into the bonding and geometry that could be relevant for 3-isopropoxybenzaldehyde .
Chemical Reactions Analysis
3-Isopropoxybenzaldehyde can undergo various chemical reactions typical of aldehydes, such as nucleophilic addition or condensation. For instance, benzaldehyde derivatives can react with secondary amines and isocyanides to form benzo[b]furan derivatives . Moreover, the aldehyde group can be involved in the formation of hydrazones, which can be further used to synthesize complex structures like naphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-isopropoxybenzaldehyde would be influenced by its functional groups. The aldehyde group is typically polar, which can affect solubility and boiling point. The isopropoxy group may impart some hydrophobic character to the molecule. While specific data on 3-isopropoxybenzaldehyde is not provided, related compounds have been synthesized and characterized, suggesting that similar analytical techniques could be applied to determine its properties .
科学研究应用
电催化活性
已对3-异丙氧基苯甲醛及相关类似物进行研究,探讨其在NADH的电催化氧化中的潜力。这在基于脱氢酶酶活性耦合的生物传感器设计中尤为重要。源自二羟基苯甲醛异构体的膜具有催化活性,突显了其在电化学应用中的潜力(Pariente et al., 1996)。
合成硝基取代催化剂
该化合物用于选择性高效合成2-异丙氧基-5-硝基苯甲醛,这是制备硝基取代Hoveyda–Grubbs交换催化剂配体的重要组成部分。这一过程在连续流化学中具有重要意义,提高了化学合成的可重复性和效率(Knapkiewicz et al., 2012)。
异香草醛的合成
对异香草醛的合成研究涉及化学上与3-异丙氧基苯甲醛相关的化合物。这项研究强调了其作为医药中间体的重要性,并突出了异香草醛的合成方法和应用(Huang Xiao-fen, 2015)。
血管保护作用
对3-羟基苯甲醛进行的研究表明,类似于3-异丙氧基苯甲醛,具有潜在的血管保护作用。已证明其能够防止PDGF诱导的血管平滑肌细胞增殖,并在内皮细胞中表现出抗炎作用。这表明其在血管疾病中可能具有治疗用途(Kong et al., 2016)。
杂环化合物合成
3-异丙氧基苯甲醛用于合成各种苯并杂环化合物,这些化合物在制药和化工行业中很重要。采用钌介导的异构化和环闭合甲硫烷反应突显了其在有机合成中的多功能性(Otterlo et al., 2003)。
聚合物科学
已探讨了与3-异丙氧基苯甲醛化学相关的3-羟基苯甲醛的聚合物化,以探索其在创造具有特定热性能的聚合物方面的潜力。这项研究有助于开发具有独特特性的新材料(Mart et al., 2006)。
多组分化学反应
3-异丙氧基苯甲醛及其类似物用于新颖的多组分化学反应,例如合成3,4-二氢香豆素衍生物。这些反应在有机合成中的效率和多功能性方面具有重要意义(Shaabani et al., 2008)。
荧光pH传感器
源自3-异丙氧基苯甲醛的化合物已被开发为荧光pH传感器。这些传感器具有高选择性和敏感性,对于研究生物细胞器和过程非常有价值(Saha et al., 2011)。
属性
IUPAC Name |
3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBKCEXLDDGYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351898 | |
| Record name | 3-Isopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxybenzaldehyde | |
CAS RN |
75792-33-5 | |
| Record name | 3-Isopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75792-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

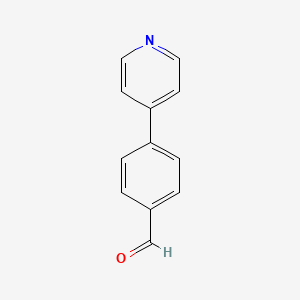
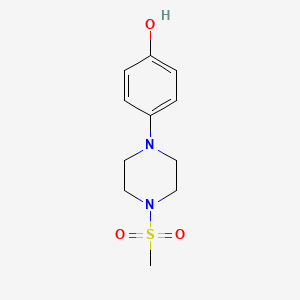
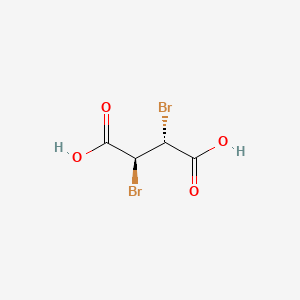
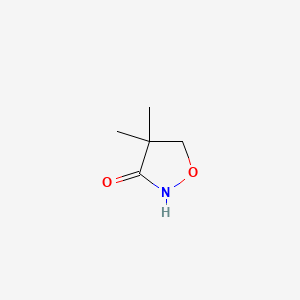
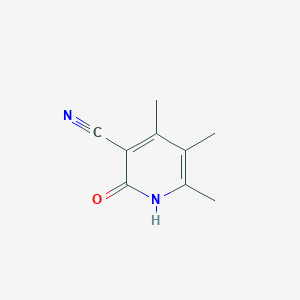
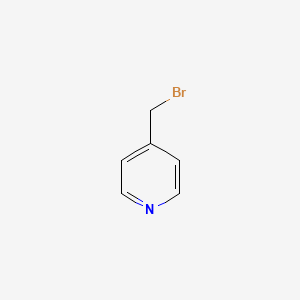
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)
